molecular formula C16H24N2O4S B6185866 tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639375-32-7

tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No. B6185866
CAS RN: 2639375-32-7
M. Wt: 340.4
InChI Key:
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Description

Tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate, commonly referred to as TBS-Pyrrolidine-1-carboxylate, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a versatile chemical building block used for organic synthesis and for the production of a variety of chemical derivatives. This compound is used in a variety of chemical reactions and is known for its stability and low toxicity.

Scientific Research Applications

TBS-Pyrrolidine-1-carboxylate has many applications in scientific research. It is primarily used as a chemical building block for organic synthesis and for the production of various derivatives. It is also used in the synthesis of biologically active compounds such as antibiotics, antifungals, and antivirals. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

TBS-Pyrrolidine-1-carboxylate is a versatile chemical building block that can be used in a variety of chemical reactions. The main mechanism of action is the nucleophilic displacement reaction of a tert-butylsulfamoylchloride with pyrrolidine-1-carboxylate. This reaction proceeds in two steps, with the first step involving the displacement of the chloride by the pyrrolidine-1-carboxylate, followed by the second step, which is the formation of the desired product.
Biochemical and Physiological Effects
TBS-Pyrrolidine-1-carboxylate is a relatively stable compound with low toxicity. It is not known to have any significant biochemical or physiological effects in humans or animals. However, it is important to note that the compound may have potential effects on the environment, and it is important to take necessary precautions when handling and disposing of it.

Advantages and Limitations for Lab Experiments

TBS-Pyrrolidine-1-carboxylate is a versatile chemical building block that can be used in a variety of laboratory experiments. The main advantage of using this compound is its stability and low toxicity, which makes it safe to use in laboratory settings. Additionally, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, it is important to note that the compound may have potential environmental effects and should be handled and disposed of properly.

Future Directions

As TBS-Pyrrolidine-1-carboxylate is a relatively new compound, there are many potential future directions for its use in scientific research. Some potential future directions include:
• Developing new synthetic routes for the production of derivatives of this compound
• Exploring new applications for the compound in the synthesis of biologically active compounds
• Investigating the potential environmental effects of the compound
• Developing new methods for the safe handling and disposal of the compound
• Exploring new applications for the compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

TBS-Pyrrolidine-1-carboxylate can be synthesized by a nucleophilic displacement reaction of a tert-butylsulfamoylchloride with pyrrolidine-1-carboxylate. This reaction is typically carried out in an aqueous medium at a temperature of around 100°C. The reaction proceeds in a two-step process, with the first step involving the nucleophilic displacement of the chloride by the pyrrolidine-1-carboxylate, followed by the second step, which is the formation of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of the benzylsulfamoyl group and the tert-butyl ester group. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "3R-pyrrolidine-1-carboxylic acid", "benzylsulfamide", "tert-butyl bromoacetate", "diisopropylethylamine", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "trifluoroacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3R-pyrrolidine-1-carboxylic acid with tert-butyl bromoacetate and diisopropylethylamine in dichloromethane to yield tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate.", "Step 2: Addition of the benzylsulfamoyl group by reacting tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate with benzylsulfamide and triethylamine in ethyl acetate to yield tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate with trifluoroacetic acid in dichloromethane to yield tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylic acid.", "Step 4: Neutralization of the reaction mixture by adding sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 5: Drying of the organic layer with magnesium sulfate and filtration to yield the desired product." ] }

CAS RN

2639375-32-7

Product Name

tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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